Methyl 5-amino-1,3-benzothiazole-6-carboxylate
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Overview
Description
Methyl 5-amino-1,3-benzothiazole-6-carboxylate is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-amino-1,3-benzothiazole-6-carboxylate typically involves the condensation of 2-aminobenzenethiol with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the benzothiazole ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-amino-1,3-benzothiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; solvents like ethanol or tetrahydrofuran; room temperature to reflux conditions.
Substitution: Alkyl halides, acyl chlorides; solvents like dichloromethane or acetonitrile; room temperature to reflux conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
Methyl 5-amino-1,3-benzothiazole-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anti-cancer, anti-bacterial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of methyl 5-amino-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it has been shown to inhibit certain kinases involved in cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- Methyl 2-amino-1,3-benzothiazole-6-carboxylate
- Methyl 5-amino-1,3-benzothiazole-2-carboxylate
- 2-Amino-1,3-benzothiazole-6-carboxylic acid
Comparison: Methyl 5-amino-1,3-benzothiazole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown higher potency in certain biological assays and greater stability under various reaction conditions .
Properties
Molecular Formula |
C9H8N2O2S |
---|---|
Molecular Weight |
208.24 g/mol |
IUPAC Name |
methyl 5-amino-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C9H8N2O2S/c1-13-9(12)5-2-8-7(3-6(5)10)11-4-14-8/h2-4H,10H2,1H3 |
InChI Key |
ZVHLZQBCCNQAJP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1N)N=CS2 |
Origin of Product |
United States |
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